molecular formula C21H15BrO2S B15171313 6-(Benzyloxy)-2-(4-bromophenyl)-1,4-benzoxathiine CAS No. 918137-11-8

6-(Benzyloxy)-2-(4-bromophenyl)-1,4-benzoxathiine

Cat. No.: B15171313
CAS No.: 918137-11-8
M. Wt: 411.3 g/mol
InChI Key: PVKAKMYBDNVLIZ-UHFFFAOYSA-N
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Description

6-(Benzyloxy)-2-(4-bromophenyl)-1,4-benzoxathiine is a complex organic compound that belongs to the class of benzoxathiines. These compounds are characterized by a benzene ring fused to a thiophene ring, which is further substituted with various functional groups. The presence of the benzyloxy and bromophenyl groups in this compound imparts unique chemical properties, making it a subject of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Benzyloxy)-2-(4-bromophenyl)-1,4-benzoxathiine typically involves multi-step organic reactions. One common method starts with the preparation of 2-(4-bromophenyl)-1,4-benzoxathiine, which is then subjected to a benzyloxylation reaction. The reaction conditions often include the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out under an inert atmosphere to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

6-(Benzyloxy)-2-(4-bromophenyl)-1,4-benzoxathiine can undergo various types of chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.

    Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) in polar solvents.

Major Products Formed

    Oxidation: Benzaldehyde derivatives.

    Reduction: Phenyl derivatives.

    Substitution: Azide or thiol derivatives.

Scientific Research Applications

6-(Benzyloxy)-2-(4-bromophenyl)-1,4-benzoxathiine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of advanced materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-(Benzyloxy)-2-(4-bromophenyl)-1,4-benzoxathiine involves its interaction with specific molecular targets. The benzyloxy group can facilitate binding to hydrophobic pockets in proteins, while the bromophenyl group can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Bromophenyl)-1,4-benzoxathiine: Lacks the benzyloxy group, resulting in different chemical properties.

    6-(Benzyloxy)-1,4-benzoxathiine: Lacks the bromophenyl group, affecting its reactivity and biological activity.

    2-Phenyl-1,4-benzoxathiine: Lacks both the benzyloxy and bromophenyl groups, making it less versatile in chemical reactions.

Uniqueness

6-(Benzyloxy)-2-(4-bromophenyl)-1,4-benzoxathiine is unique due to the presence of both the benzyloxy and bromophenyl groups, which impart distinct chemical and biological properties

Properties

CAS No.

918137-11-8

Molecular Formula

C21H15BrO2S

Molecular Weight

411.3 g/mol

IUPAC Name

2-(4-bromophenyl)-6-phenylmethoxy-1,4-benzoxathiine

InChI

InChI=1S/C21H15BrO2S/c22-17-8-6-16(7-9-17)20-14-25-21-12-18(10-11-19(21)24-20)23-13-15-4-2-1-3-5-15/h1-12,14H,13H2

InChI Key

PVKAKMYBDNVLIZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC3=C(C=C2)OC(=CS3)C4=CC=C(C=C4)Br

Origin of Product

United States

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